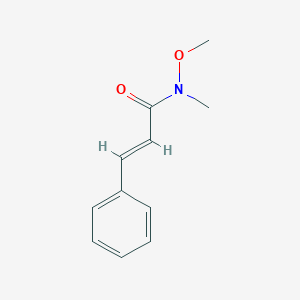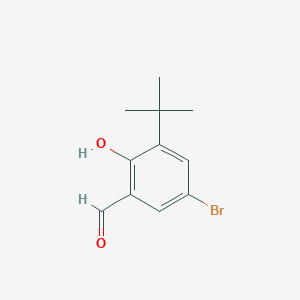
5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis Methods :
- Synthesized from 2-(tert-butyl)phenol, magnesium scraps, and paraformaldehyde in methanol by formylation, followed by bromination. Optimal conditions involve ethyl alcohol as the solvent, a temperature of 60°C, and a reaction time of 8 hours (Du Longchao, 2013).
Catalysis in Organic Reactions :
- Utilized in the Suzuki cross-coupling reaction with pyridylboronic acid, leading to the synthesis of 3-tert-butyl-2-hydroxy-5-(pyridin-4-yl)benzaldehyde under specific conditions, demonstrating its role in facilitating organic transformations (Biyu Wang et al., 2014).
Formation of Metal Complexes :
- Plays a role in the formation of copper(II) complexes with thioether-substituted derivatives. These complexes exhibit distinct voltammetric ligand-based oxidations and are relevant in the study of ligand oxidation products (I. Sylvestre et al., 2005).
Use in Nanocatalysis :
- A Schiff base ligand derived from 5-bromo-2-hydroxybenzaldehyde was used to synthesize a molybdenum(VI) complex, which was then employed as a magnetic nanocatalyst for the oxidation of alkenes, demonstrating its potential in green chemistry applications (S. Rayati & Payam Abdolalian, 2013).
Structural and Spectroscopic Analysis :
- Analyzed for its molecular structure, spectroscopic properties, and molecular docking, providing insights into its potential bioactivity and interactions with biological molecules (S. Mary & C. James, 2020).
Formation of Oxidovanadium(V) Complexes :
- Reacts with vanadyl acetylacetonate to form vanadium(V) complexes, which are relevant in understanding the chemical behavior of vanadium in different molecular frameworks (D. Back et al., 2012).
Applications in Organic Synthesis :
- Involved in the unforeseen formation of 2-bromo-3-hydroxybenzaldehyde by bromination of 3-hydroxybenzaldehyde, demonstrating its reactivity and potential use in the synthesis of complex organic compounds (W. V. Otterlo et al., 2004).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-bromo-3-tert-butyl-2-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-11(2,3)9-5-8(12)4-7(6-13)10(9)14/h4-6,14H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTEMRMZXDSDCPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355348 | |
| Record name | 5-bromo-3-tert-butyl-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde | |
CAS RN |
153759-58-1 | |
| Record name | 5-bromo-3-tert-butyl-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



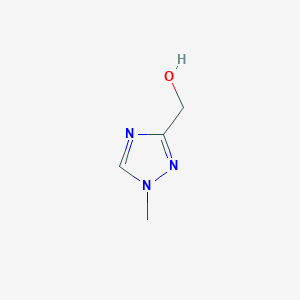
![(3R,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-hydroxybenzoate)](/img/structure/B180219.png)
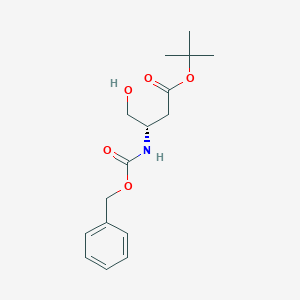
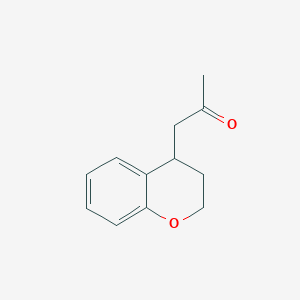
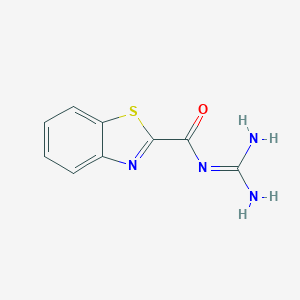
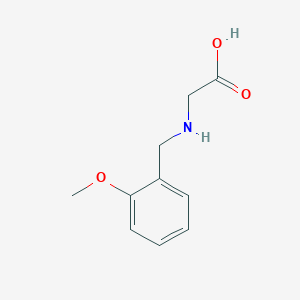

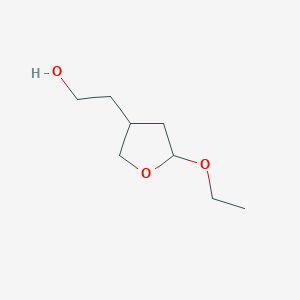
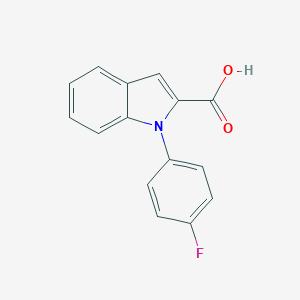
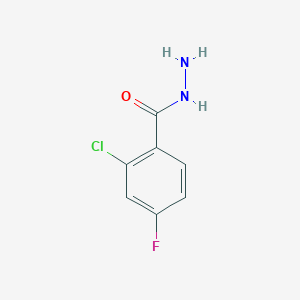
![2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B180238.png)
